Cyclopropylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

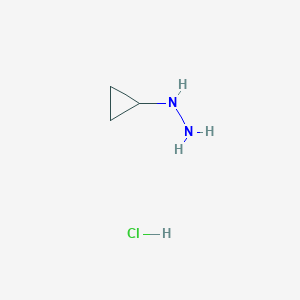

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopropylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYFTMROHZCYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598915 | |

| Record name | Cyclopropylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213764-25-1 | |

| Record name | Hydrazine, cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213764-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Cyclopropylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylhydrazine, the active metabolite of the antidepressant drug tranylcypromine, is a potent inhibitor of monoamine oxidase (MAO) enzymes. Its mechanism of action is characterized by the irreversible and non-selective inhibition of both MAO-A and MAO-B isoforms. This inhibition leads to a significant increase in the synaptic concentrations of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary basis for its therapeutic effects in the treatment of major depressive disorder. This guide provides an in-depth exploration of the molecular mechanism of cyclopropylhydrazine, quantitative data on its inhibitory activity, a representative experimental protocol for assessing its function, and a visualization of the affected signaling pathways.

Core Mechanism of Action: Irreversible MAO Inhibition

Cyclopropylhydrazine functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," of monoamine oxidase. The core of its action involves the enzymatic conversion of cyclopropylhydrazine into a reactive intermediate that then forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates.

The process begins with the MAO enzyme oxidizing the hydrazine group of cyclopropylhydrazine. This oxidation generates a highly reactive cyclopropyl-derived radical intermediate. This intermediate then attacks the N5 atom of the isoalloxazine ring of the FAD cofactor, forming a stable, covalent adduct. Because this bond is covalent, the inhibition is irreversible. The restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.

Cyclopropylhydrazine is considered a non-selective MAO inhibitor as it demonstrates potent inhibitory activity against both MAO-A and MAO-B isoforms. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine. The non-selective nature of cyclopropylhydrazine leads to a broad-spectrum increase in these neurotransmitters.

Quantitative Inhibitory Activity

The inhibitory potency of cyclopropylhydrazine (often studied as its parent compound, tranylcypromine) against MAO-A and MAO-B is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes representative quantitative data for tranylcypromine.

| Enzyme Isoform | Inhibitor | IC50 Value (nM) | Species/Tissue Source | Reference |

| MAO-A | Tranylcypromine | 180 | Human Recombinant | |

| MAO-B | Tranylcypromine | 240 | Human Recombinant | |

| MAO-A | Tranylcypromine | ~2,000 | Rat Brain Mitochondria | |

| MAO-B | Tranylcypromine | ~200 | Rat Brain Mitochondria |

Note: IC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme.

Experimental Protocols

Determination of MAO Inhibitory Activity using a Fluorometric Assay

This protocol describes a common method for determining the IC50 values of a potential MAO inhibitor like cyclopropylhydrazine.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex® Red reagent (a sensitive fluorogenic substrate)

-

Horseradish peroxidase (HRP)

-

MAO substrate (e.g., p-tyramine)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Test compound (cyclopropylhydrazine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black, for fluorescence measurements)

-

Microplate reader with fluorescence capabilities (excitation ~530-560 nm, emission ~590 nm)

2. Experimental Procedure:

-

Prepare Reagent Mix: Prepare a working solution containing Amplex® Red, HRP, and the MAO substrate in phosphate buffer.

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in phosphate buffer.

-

Enzyme Pre-incubation: Add a fixed amount of MAO-A or MAO-B enzyme to the wells of the 96-well plate. Then, add the different concentrations of the cyclopropylhydrazine dilutions to the respective wells. Include control wells with no inhibitor.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the reagent mix to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes). The MAO-catalyzed oxidation of the substrate produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to generate the highly fluorescent product, resorufin.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

-

Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Mechanism of Irreversible MAO Inhibition

Caption: Covalent modification of the MAO enzyme by cyclopropylhydrazine.

Signaling Pathway Affected by MAO Inhibition

Caption: Increased monoamine signaling due to MAO inhibition.

Physical and chemical properties of cyclopropylhydrazine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of cyclopropylhydrazine hydrochloride (CAS No: 213764-25-1). The information is compiled for use in research, drug development, and chemical synthesis applications, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1][2] It is recognized as an important intermediate in the synthesis of various pharmaceutical and agricultural compounds, particularly pyrazole derivatives.[1] The hydrochloride salt form enhances its water solubility and stability, facilitating easier handling and storage compared to the free base.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂ | [4] |

| Molecular Weight | 108.57 g/mol | [4][5][6] |

| Appearance | White to Off-White Solid | |

| Melting Point | >97°C (decomposition) | [1][4] |

| 131.6 - 132.6°C (recrystallized) | [7] | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |

| Purity | Typically available at ≥96% |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | cyclopropylhydrazine;hydrochloride | [6] |

| InChI | InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H | [6] |

| InChIKey | SDYFTMROHZCYSK-UHFFFAOYSA-N | [6] |

| SMILES | C1CC1NN.Cl | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 108.0454260 Da | [6] |

| Topological Polar Surface Area | 38.1 Ų | [6] |

Stability and Reactivity

Storage: For optimal stability, this compound should be stored in a freezer under –20°C in an inert atmosphere, protected from moisture.[1]

Reactivity and Degradation: The cyclopropyl amine moiety is susceptible to hydrolytic degradation, particularly under high pH (alkaline) conditions.[8] This represents a key potential degradation pathway that can impact the shelf life of drug products containing this functional group. Forced degradation studies on similar compounds often involve exposure to acidic, basic, and oxidative conditions to identify potential degradation products.[9] While specific degradation products for this compound are not extensively documented in publicly available literature, a logical pathway involves the opening of the cyclopropyl ring or cleavage of the hydrazine group under harsh conditions.

Caption: Logical workflow for the potential degradation of cyclopropylhydrazine.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process starting from cyclopropylamine. The following protocol is adapted from published methods.[1][7]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine (Intermediate)

-

Reaction Setup: To a 500mL three-necked flask, add cyclopropylamine (59.3g, 1.04mol), dichloromethane (180mL), and N-methylmorpholine (NMM, 11.5g, 0.114mol).

-

Cooling: Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Reagent Addition: Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs, 29.8g, 0.104mol) in batches while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to proceed overnight at room temperature (below 20°C). Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture to dryness. Add dichloromethane and water to the crude product for extraction.

-

Extraction: Separate the layers and collect the organic phase. Extract the aqueous layer twice more with dichloromethane.

-

Purification: Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product. Purify the crude product by beating with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid.

Step 2: Deprotection to form this compound

-

Reaction Setup: Add N-Boc-cyclopropylhydrazine (5g, 29mmol) to a 100mL three-necked flask.

-

Acid Addition: Under an ice-water bath, slowly drip in concentrated hydrochloric acid (10mL).

-

Reaction: After the addition is complete, allow the reaction to stir overnight (17-20 hours) at room temperature (20-25°C). Monitor for completion via TLC.

-

Decolorization & Filtration: Add activated carbon to the reaction solution to decolorize, then filter the solution.

-

Isolation: Concentrate the aqueous phase to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound as white crystals.[7]

References

- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 213764-25-1|this compound| Ambeed [ambeed.com]

- 4. This compound | 213764-25-1 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.ekb.eg [journals.ekb.eg]

Technical Guide: Cyclopropylhydrazine Hydrochloride (CAS 213764-25-1)

Disclaimer: The following information pertains to CAS number 213764-25-1, which is identified as Cyclopropylhydrazine hydrochloride. The chemical name "2-(2-((2,3-dichlorophenyl)amino)pyrimidin-4-yl)propan-2-ol" provided in the initial query does not correspond to this CAS number. Publicly available information regarding the biological activity, detailed experimental protocols for biological assays, and specific signaling pathways for this compound is limited, as it is primarily utilized as a chemical intermediate in organic synthesis.

Executive Summary

This technical guide provides a summary of the known chemical properties and primary applications of this compound (CAS 213764-25-1). This compound is a key building block in synthetic chemistry, most notably in the preparation of pyrazole-containing compounds used in the agrochemical and pharmaceutical industries. This document consolidates available data on its physicochemical properties, a general overview of its synthesis, and its established role as a chemical intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 213764-25-1 | [1][2] |

| Molecular Formula | C₃H₉ClN₂ | [1][2] |

| Molecular Weight | 108.57 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | > 97°C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | |

| Purity | Typically ≥95% or ≥96% | [1][2] |

| Storage Conditions | Store in a freezer under an inert atmosphere (-20°C) | [1] |

| SMILES | Cl[H].NNC1CC1 | [1] |

| InChI Key | SDYFTMROHZCYSK-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a general synthetic route can be inferred from standard organic chemistry principles and supplier information. A plausible upstream synthesis route is outlined below.[4]

General Synthetic Workflow

The synthesis of this compound can be conceptualized in the following stages:

Experimental Protocol Overview

-

Bromination of Cyclopropyl alcohol: Treatment of cyclopropyl alcohol with hydrobromic acid to yield cyclopropyl bromide.[4]

-

Formation of Hydrazine: Industrial production of hydrazine, for example, via the Raschig process, which involves the oxidation of ammonia with sodium hypochlorite.[4]

-

Nucleophilic Substitution: Reaction of cyclopropyl bromide with hydrazine in the presence of a base to form cyclopropylhydrazine.[4]

-

Salt Formation: Treatment of the free base, cyclopropylhydrazine, with hydrochloric acid to precipitate the hydrochloride salt.[4]

Uses and Applications

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules.[5]

Agrochemicals

The most prominent application of this compound is in the synthesis of pyrazole-containing pesticides.[5] Pyrazole derivatives are known for their high efficacy and low toxicity in various agrochemical applications.

Pharmaceutical Research

It also serves as a building block in pharmaceutical research and development.[3] It has been mentioned in the context of preparing PRMT5 inhibitors, although specific compounds and their biological activities are not detailed in the available search results.[3] A related compound, Cyclopropylhydrazine HCl, has been noted to have an inhibitory effect on tumor cell proliferation, potentially through tyrosine kinase inhibition, and to reduce inflammation by inhibiting chloride channels.[6] However, it is crucial to note that this information may not be directly applicable to CAS 213764-25-1 without further validation.

Organic Synthesis

As a hydrazine derivative, it is a versatile reagent in organic synthesis, participating in reactions to form various heterocyclic compounds.

Safety Information

This compound is associated with several hazard statements.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 213764-25-1) is a valuable chemical intermediate with established applications in the synthesis of agrochemicals and as a building block in pharmaceutical research. While detailed biological data for this specific compound is not widely available, its role as a precursor to bioactive molecules underscores its importance in medicinal and agricultural chemistry. Further research would be necessary to fully elucidate any intrinsic biological properties of this molecule.

References

Synthesis of Cyclopropylhydrazine Hydrochloride from Cyclopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopropylhydrazine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from cyclopropylamine. The primary focus of this document is a robust and scalable two-step synthetic methodology involving the formation of a Boc-protected intermediate followed by deprotection. An alternative potential pathway involving nitrosation and reduction is also discussed, highlighting the inherent challenges and limitations that render it less favorable. This guide presents detailed experimental protocols, quantitative data in structured tables, and visual representations of the synthetic pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Cyclopropylhydrazine and its hydrochloride salt are valuable building blocks in organic synthesis, notably utilized in the preparation of various heterocyclic compounds with significant biological activities. The synthesis of this compound from readily available cyclopropylamine is a critical process for ensuring a stable supply chain for the development of new chemical entities. This guide details a reliable synthetic approach and provides a critical evaluation of a potential alternative.

Recommended Synthetic Pathway: Boc-Protection and Deprotection

The most widely adopted and reliable method for the synthesis of this compound from cyclopropylamine proceeds through a two-step sequence:

-

N-Boc Protection: Reaction of cyclopropylamine with a suitable Boc-transfer reagent to form N'-Boc-N-cyclopropylhydrazine.

-

Deprotection: Removal of the Boc protecting group using acidic conditions to yield the desired this compound.

This methodology is favored due to its high yields, operational simplicity, and the stability of the intermediate, making it amenable to large-scale production.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N'-Boc-N-cyclopropylhydrazine [1]

-

To a 500 mL three-necked flask, add cyclopropylamine (59.3 g, 1.04 mol, 10 eq.), dichloromethane (180 mL), and N-methylmorpholine (NMM, 11.5 g, 0.114 mol, 1.1 eq.).

-

Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs, 29.8 g, 0.104 mol, 1.0 eq.) in portions, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

-

Allow the reaction to proceed overnight at room temperature (below 20 °C).

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness.

-

To the crude product, add dichloromethane and water for extraction.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by slurrying with petroleum ether to yield a light yellow solid.

Step 2: Synthesis of this compound [1]

-

In a 100 mL three-necked flask, add N'-Boc-N-cyclopropylhydrazine (5 g, 29 mmol, 1.0 eq.).

-

Cool the flask in an ice-water bath and add concentrated hydrochloric acid (10 mL) dropwise.

-

After the addition, allow the reaction to stir at room temperature (20-25 °C) overnight (17-20 hours).

-

Monitor the reaction completion by TLC.

-

Once the reaction is complete, add activated carbon to the solution for decolorization and filter.

-

Concentrate the aqueous phase to obtain the crude product.

-

Recrystallize the crude product from ethanol to obtain white crystals of this compound.

Quantitative Data

| Parameter | Step 1: N-Boc Protection[1] | Step 2: Deprotection[1] |

| Reactants | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Methylmorpholine | N'-Boc-N-cyclopropylhydrazine, Concentrated HCl |

| Solvent | Dichloromethane | Water |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | ~20 hours | ~17-20 hours |

| Product | N'-Boc-N-cyclopropylhydrazine | This compound |

| Yield | 67% | 76% |

| Melting Point | 105.4-106.2 °C | 131.6-132.6 °C |

Alternative Synthetic Pathway: Nitrosation and Reduction

An alternative approach to the synthesis of cyclopropylhydrazine involves the nitrosation of cyclopropylamine to form an N-nitrosocyclopropylamine intermediate, followed by its reduction.

Challenges and Limitations

The nitrosation of primary amines, such as cyclopropylamine, is known to be a challenging transformation.[2] The primary N-nitrosamine intermediate is highly unstable and readily undergoes decomposition to form a diazonium ion.[2][3] This diazonium species can then lead to a variety of side products, most notably through deamination, resulting in the formation of cyclopropanol and other rearranged products.[3]

The inherent instability of the N-nitrosocyclopropylamine intermediate makes its isolation in high yield difficult, thus rendering this pathway less efficient and synthetically unattractive compared to the Boc-protection/deprotection route. The scientific literature does not provide a reliable and high-yielding protocol for this transformation, underscoring its practical limitations.

Logical Workflow of the Unfavorable Pathway

Caption: Unfavorable nitrosation pathway for cyclopropylhydrazine synthesis.

Conclusion

For the synthesis of this compound from cyclopropylamine, the two-step method involving N-Boc protection followed by acidic deprotection stands out as the superior and more reliable strategy. This pathway offers high yields, operational simplicity, and is well-documented in the scientific literature, making it suitable for both laboratory-scale synthesis and industrial production. Conversely, the alternative route via nitrosation of cyclopropylamine is hampered by the instability of the N-nitrosocyclopropylamine intermediate and the prevalence of competing deamination reactions. Therefore, for researchers and professionals in drug development, the Boc-protection/deprotection method is the recommended and most practical approach for obtaining this compound.

Experimental Workflow Visualization

Caption: Experimental workflow for the recommended synthetic pathway.

References

- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary amines in formation of nitrosamine - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. veeprho.com [veeprho.com]

Cyclopropylhydrazine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclopropylhydrazine hydrochloride. This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy in research and development. This document summarizes key physicochemical properties, recommended storage and handling procedures, potential degradation pathways, and general methodologies for stability assessment. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂ | [1][2] |

| Molecular Weight | 108.57 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | > 97 °C (decomposes) | [4] |

| Purity | Typically ≥96% | [1] |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to the following storage and handling conditions is essential.

Storage Conditions

Proper storage is crucial to prevent degradation. The recommended storage conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (in a freezer) | To minimize thermal degradation and preserve long-term stability.[5] |

| Atmosphere | Under an inert gas (e.g., Nitrogen) | To prevent oxidation and reaction with atmospheric components. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

| Moisture | Store in a dry environment | The compound is hygroscopic and susceptible to hydrolysis. |

| Light | Protect from light | To prevent photolytic degradation. |

Handling Precautions

This compound is classified as harmful and requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Hygroscopic Nature: Minimize exposure to atmospheric moisture by handling the compound quickly and resealing the container promptly.

Stability Profile and Potential Degradation Pathways

Incompatibilities

This compound should not be stored with or exposed to the following substances:

-

Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation reactions.

-

Strong Bases: Can deprotonate the hydrazine, potentially leading to instability and decomposition.

-

Strong Acids: While it is a hydrochloride salt, exposure to stronger acids could lead to further reactions.

Thermal Decomposition

As indicated by its melting point, this compound decomposes at temperatures above 97°C. Thermal decomposition of hydrazine derivatives can be complex, and for this compound, it is expected to release hazardous gases, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl) gas

Postulated Degradation Pathways

Based on the chemical structure of cyclopropylhydrazine, the following degradation pathways are plausible, particularly under stress conditions.

Caption: Postulated degradation pathways for cyclopropylhydrazine.

-

Hydrolysis: Due to its hygroscopic nature, this compound can react with water. This could potentially lead to the cleavage of the carbon-nitrogen bond, yielding cyclopropanol and hydrazine.

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients, especially in a drug formulation context.[6] This can lead to the formation of various oxidized species and the evolution of nitrogen gas.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Experimental Protocols for Stability Assessment

Specific, validated stability-indicating assay methods for this compound are not widely published. However, a robust stability testing program can be designed based on established principles from the International Council for Harmonisation (ICH) guidelines and analytical methods for related compounds.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. A typical workflow for forced degradation is as follows:

Caption: Workflow for forced degradation studies.

A general protocol for subjecting this compound to forced degradation would involve:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact compound from its potential degradation products. Reverse-phase HPLC with UV detection is a common technique for such analyses.

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps:

-

Column Selection: A C18 or C8 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the gradient of the organic phase are optimized to achieve good separation.

-

Detection: The UV detection wavelength should be chosen at the absorbance maximum of this compound.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature (-20°C), in a dry, inert atmosphere, and protected from light. Its primary stability concerns are related to its hygroscopicity and susceptibility to oxidation and thermal decomposition. While specific degradation kinetics and pathways have not been extensively reported, this guide provides a framework for its proper storage, handling, and the development of a stability-testing program based on established scientific principles and regulatory guidelines. For critical applications, it is imperative to perform in-house stability studies to establish a suitable shelf-life under specific storage and use conditions.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 213764-25-1 [chemicalbook.com]

- 5. 213764-25-1|this compound|BLD Pharm [bldpharm.com]

- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 7. fda.gov [fda.gov]

A Comprehensive Technical Guide to the Solubility of Cyclopropylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cyclopropylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various solvents is critical for its effective use in research and development, enabling informed decisions in process chemistry, formulation development, and analytical method design.

Core Concepts: Solubility and its Importance

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, solubility data is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation: Developing stable and bioavailable dosage forms.

-

Analytical Methods: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

This compound (C₃H₉ClN₂), as a salt, generally exhibits higher aqueous solubility compared to its free base form due to the ionic interaction with water molecules. However, its solubility can vary significantly across a range of organic solvents, influencing its handling and application in diverse experimental settings.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product specifications and analogous compounds, a general solubility profile can be established.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | Protic, Polar | Slightly Soluble[1][2] | ~21.4 (Predicted) |

| Methanol | Protic, Polar | Slightly Soluble[1][2] | No specific data available |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly Soluble[1][2] | No specific data available |

| Ethanol | Protic, Polar | Information not available | No specific data available |

| Isopropanol | Protic, Polar | Information not available | No specific data available |

| Tetrahydrofuran (THF) | Aprotic, Polar | Information not available | No specific data available |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Information not available | No specific data available |

| Chloroform | Aprotic, Nonpolar | Information not available | No specific data available |

Note: The quantitative solubility in water is a predicted value and should be experimentally verified. For reference, a structurally different hydrochloride salt, phencyclidine hydrochloride, exhibits a solubility of 30 mg/mL in methanol and 11.2 mg/mL in water.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the shake-flask method, a standard and reliable technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired solvent to each vial. .

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time. .

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases. .

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of this compound. .

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mechanism of Action: Monoamine Oxidase Inhibition

Cyclopropylhydrazine is a known inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of several key neurotransmitters.[4][5] This inhibitory action is the basis for its pharmacological effects.

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition by Cyclopropylhydrazine HCl.

The diagram above illustrates the typical function of a synapse and the point of intervention for this compound. Neurotransmitters are synthesized, stored in vesicles, and released into the synaptic cleft to bind with postsynaptic receptors. Excess neurotransmitters in the presynaptic neuron are degraded by MAO. This compound inhibits MAO, leading to an increase in the concentration of these neurotransmitters.

Experimental Workflow for Solubility Screening

A systematic approach is essential for efficiently screening the solubility of a compound in various solvents. The following workflow outlines a logical sequence of steps for such a study.

Caption: A typical experimental workflow for determining compound solubility.

This workflow provides a structured approach, from initial sample preparation to final data analysis, ensuring consistency and reliability in the generated solubility data.

Conclusion

This technical guide has provided an in-depth overview of the solubility of this compound. While specific quantitative data in many organic solvents remains to be fully elucidated, the provided qualitative information, reference data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The included diagrams of the mechanism of action and experimental workflow serve as valuable visual aids for understanding the compound's properties and the methodologies for its characterization. Further experimental investigation is encouraged to expand the quantitative solubility database for this important pharmaceutical intermediate.

References

Molecular structure and weight of cyclopropylhydrazine hydrochloride.

An In-depth Technical Guide to Cyclopropylhydrazine Hydrochloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. The information is presented to support research, development, and quality control activities involving this compound.

Molecular Structure and Identification

This compound is an organic compound featuring a cyclopropyl ring bonded to a hydrazine functional group. It is supplied as a hydrochloride salt to improve its stability and handling properties.

The chemical structure consists of a three-membered cyclopropyl ring attached to a nitrogen atom of a hydrazine moiety (-NH-NH2). The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | cyclopropylhydrazine;hydrochloride[1] |

| CAS Number | 213764-25-1[2][3] |

| Molecular Formula | C3H9ClN2[1][2][4] |

| Synonyms | cyclopropyl hydrazine hydrochloride, 1-cyclopropylhydrazine hydrochloride, Cyclopropylhydrazine monohydrochloride[2][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 108.57 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 131.6 - 132.6 °C | [4][5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the deprotection of a Boc-protected precursor, N-Boc-cyclopropylhydrazine.[4][5]

Materials:

-

N-Boc-cyclopropylhydrazine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Activated Carbon

-

Ice-water bath

-

Three-necked flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5g, 29 mmol).[4][5]

-

Place the flask in an ice-water bath to cool.

-

Slowly add concentrated hydrochloric acid (10 mL) dropwise to the flask while stirring.[4][5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 17-20 hours).[4][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add a small amount of activated carbon to the solution to decolorize it.[4][5]

-

Filter the mixture to remove the activated carbon.

-

Concentrate the aqueous phase using a rotary evaporator to obtain the crude product.[4][5]

-

Recrystallize the crude product from ethanol to yield pure, white crystals of this compound.[4][5]

Expected Yield: Approximately 76%[4]

Quality Control and Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum can be used to confirm the presence of the cyclopropyl and hydrazine protons. A reference patent provides the following ¹H NMR data for the N-Boc protected intermediate, which is a precursor to the final product: ¹H NMR (400MHz, CDCl₃): δ = 0.52-0.55 (m, 2H, CH₂CH₂), 0.75-0.80 (m, 2H, CH₂CH₂), 1.23 (s, 9H, 3CH₃), 2.62-2.67 (m, 1H, CH), 5.76 (bs, 1H, NH), 6.64 (s, 1H, NH).[5] Analysis of the final product would show the disappearance of the Boc-protons and shifts in the signals of the cyclopropyl and hydrazine protons.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. It is particularly utilized as an intermediate in the creation of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4] For instance, it is a key precursor in the synthesis of certain pyrazole compounds, which are known for their biological activities.[4]

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 213764-25-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]

A Technical Guide to the Medicinal Chemistry Applications of Cyclopropylhydrazine Hydrochloride

Abstract

Cyclopropylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development.[1] Its unique structural features, characterized by a strained three-membered cyclopropane ring attached to a hydrazine moiety, confer valuable properties for the synthesis of complex bioactive molecules.[2] This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role as a key building block for heterocyclic compounds, its established function in the development of Monoamine Oxidase (MAO) inhibitors, and its emerging potential in other therapeutic areas. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery.

Introduction

This compound (C₃H₉ClN₂) is an organic salt that serves as a crucial starting material and intermediate in organic synthesis.[1][3] While it finds use in the agrochemical industry for creating pyrazole-based pesticides, its primary value in the pharmaceutical sector lies in its utility as a versatile building block for drug candidates.[4] The cyclopropyl group is a "bioisostere" of larger groups, offering metabolic stability and conformational rigidity, while the hydrazine component is a reactive handle for constructing various molecular scaffolds, particularly nitrogen-containing heterocycles.[2] This guide explores its synthesis, key reactions, and established and potential therapeutic applications.

Physicochemical and Safety Data

A summary of the key properties and hazard information for this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 213764-25-1 | [5][6][7] |

| Molecular Formula | C₃H₉ClN₂ (or C₃H₈N₂.HCl) | [5][7] |

| Molecular Weight | 108.57 g/mol | [5][6] |

| Melting Point | >97 °C (decomposes) | [5] |

| Appearance | Solid / White crystalline powder | [3] |

| Purity | ≥95-99% | [3][7][8] |

| Storage Temperature | -20°C, under nitrogen |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [6] |

| H302 | Harmful if swallowed | ||

| H315 | Causes skin irritation | [6] | |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthesis and Experimental Protocols

This compound is typically synthesized in a two-step process involving the formation of a protected intermediate followed by deprotection.

General Synthesis Workflow

The most common synthesis route involves the reaction of cyclopropylamine with a Boc-protected hydroxylamine derivative, followed by the removal of the Boc protecting group with hydrochloric acid.[1][4]

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a composite based on publicly available methods.[1][4]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

To a 500 mL three-necked flask, add cyclopropylamine (10 eq.), dichloromethane (e.g., 180 mL), and N-methylmorpholine (1.1 eq.).[1]

-

Cool the mixture to 0°C using an ice-salt bath.[1]

-

Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) in portions, maintaining the temperature between 0-20°C.[4]

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 18 hours).[1][4]

-

Monitor reaction completion using Thin Layer Chromatography (TLC).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add dichloromethane and water to the crude product for extraction. Separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine.[1]

-

Purify the crude product by trituration with petroleum ether to obtain a solid.[1]

Step 2: Synthesis of this compound

-

Add the synthesized N-Boc-cyclopropylhydrazine (1.0 eq.) to a 100 mL flask.[1]

-

Under an ice water bath, add concentrated hydrochloric acid (e.g., 10 mL) dropwise.[1]

-

After the addition, allow the reaction to proceed overnight at room temperature (20-25°C).[1]

-

Monitor the deprotection via TLC.[1]

-

(Optional) Add activated carbon to decolorize the solution, then filter.[1]

-

Concentrate the aqueous phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure, white crystals of this compound.[1][4]

Table 3: Summary of Synthesis Parameters

| Parameter | Step 1 (Protection) | Step 2 (Deprotection) | Source(s) |

| Key Reagents | Cyclopropylamine, N-Boc-O-tosyl hydroxylamine, N-methylmorpholine | N-Boc-cyclopropylhydrazine, Conc. HCl | [1][4] |

| Solvent | Dichloromethane | Water (from aq. HCl) | [1][4] |

| Temperature | 0°C to Room Temp. (~20°C) | Ice Bath to Room Temp. (20-25°C) | [1][4] |

| Reaction Time | 4 - 18 hours | ~17-20 hours (overnight) | [1][4] |

| Purification | Extraction, Trituration | Recrystallization (Ethanol) | [1][4] |

| Typical Yield | ~67% (for N-Boc intermediate) | ~76% (for final product) | [1] |

Applications in Medicinal Chemistry

The primary value of this compound is as a scaffold and intermediate for creating drugs with diverse therapeutic actions.

Caption: Core medicinal chemistry roles of this compound.

Intermediate for Bioactive Heterocycles

This compound is an important intermediate for synthesizing pyrazole compounds.[1][4] The pyrazole ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The hydrazine moiety readily participates in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole core.

Scaffold for Monoamine Oxidase (MAO) Inhibitors

The cyclopropylamine structure is a classic pharmacophore for irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][9] MAOs are enzymes that degrade neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11] Inhibition of MAOs increases the concentration of these neurotransmitters in the brain, which is the mechanism of action for a class of antidepressants.[11]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is linked to antidepressant effects.[10]

-

MAO-B: Primarily metabolizes dopamine. Its inhibition is a strategy for treating Parkinson's disease.[10][12]

Cyclopropylamine-based drugs, such as tranylcypromine, act as mechanism-based inhibitors.[9][]

Caption: Mechanism of MAO inhibition by cyclopropylamine-based drugs.

Emerging Applications: PRMT5 Inhibition

Recent findings suggest that this compound can be used in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[5] PRMT5 is an enzyme that plays a role in gene expression and is a target of interest in oncology. This represents a new and expanding area for the application of this versatile chemical.

Protocol: In Vitro MAO Inhibition Assay

To evaluate novel compounds derived from this compound for MAO inhibitory activity, a standard fluorometric assay can be used.

-

Objective: To determine the IC₅₀ value of a test compound against human recombinant MAO-A and MAO-B.

-

Materials: Human recombinant MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or amplex red), a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B), test compound, and assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well microplate, add the assay buffer, MAO enzyme (A or B), and the test compound (or control/vehicle). c. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9] d. Initiate the reaction by adding the substrate to all wells. e. Measure the fluorescence signal at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a high-value chemical entity in medicinal chemistry. Its utility extends from a reliable intermediate for synthesizing complex heterocyclic drugs to a core structural component for potent, mechanism-based enzyme inhibitors.[1][9] Its established role in the development of MAO inhibitors for neurological disorders and its emerging potential in cancer therapy underscore its continued importance.[5][10] The synthetic protocols and application frameworks detailed in this guide provide a solid foundation for researchers aiming to exploit the unique chemical properties of this compound in future drug discovery and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | 213764-25-1 [chemicalbook.com]

- 6. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthonix, Inc > 213764-25-1 | this compound [synthonix.com]

- 8. This compound, CasNo.213764-25-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Cyclopropylhydrazine Hydrochloride: A Versatile Precursor for the Synthesis of Novel Pyrazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylhydrazine hydrochloride has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of pyrazole-containing heterocyclic scaffolds. The unique structural and electronic properties of the cyclopropyl group, coupled with the reactivity of the hydrazine moiety, make it an attractive precursor for the development of novel pyrazole derivatives with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the synthesis of pyrazole compounds using this compound, including detailed experimental protocols, quantitative data, and insights into the reaction mechanisms and biological significance of the resulting products.

Synthesis of Pyrazole Derivatives

The primary and most efficient method for synthesizing 1-cyclopropyl-substituted pyrazoles is the Knorr pyrazole synthesis and its variations. This reaction involves the condensation of a hydrazine derivative, in this case, this compound, with a 1,3-dicarbonyl compound.[1][2] The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3][4]

A common and readily available 1,3-dicarbonyl compound for this synthesis is 2,4-pentanedione (acetylacetone), which leads to the formation of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole. The general reaction scheme is depicted below:

Reaction Scheme: Synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole

Figure 1: General reaction scheme for the synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole from this compound and 2,4-pentanedione.

Experimental Protocols

Synthesis of this compound

This compound can be prepared from cyclopropylamine. The process involves the reaction of cyclopropylamine with a suitable N-Boc protected hydroxylamine derivative to form an intermediate N-Boc-cyclopropylhydrazine, followed by deprotection using hydrochloric acid.[5]

-

Step 1: Formation of N-Boc-cyclopropylhydrazine: Cyclopropylamine is reacted with N-Boc-O-tosyl hydroxylamine in an organic solvent such as dichloromethane or toluene, in the presence of a base like N-methylmorpholine, at a temperature of 0 to 20°C. The reaction time typically ranges from 4 to 18 hours.

-

Step 2: Deprotection: The intermediate N-Boc-cyclopropylhydrazine is then treated with an aqueous solution of hydrochloric acid (1-12 M) at a temperature of 20 to 50°C. The reaction is monitored by TLC until completion (typically 17-20 hours). After concentration of the reaction mixture, the crude product is recrystallized from a suitable solvent like ethanol to yield white crystals of this compound.[5]

Synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole

A general procedure for the synthesis of 1-substituted-3,5-dimethylpyrazoles from a substituted hydrazine and 2,4-pentanedione in ethanol is a well-established method.[6]

-

Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, 2,4-pentanedione (1.0 mmol) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-cyclopropyl-3,5-dimethyl-1H-pyrazole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole. Please note that specific yields can vary depending on the exact reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| This compound | C₃H₉ClN₂ | 108.57 | 74-76[5] | White crystalline solid | 131.6 - 132.6[5] |

| 1-cyclopropyl-3,5-dimethyl-1H-pyrazole | C₈H₁₂N₂ | 136.19 | Not specified | Not specified | Not specified |

Spectroscopic Data for a Representative 1-Aryl-3,5-dimethyl-1H-pyrazole

| Compound | 1H NMR (CDCl₃, 200 MHz) δ (ppm) | 13C NMR (CDCl₃, 50 MHz) δ (ppm) |

| 1-phenyl-3,5-dimethyl-1H-pyrazole | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole.

Proposed Mechanism of Action for Fungicidal Activity

Pyrazole derivatives are known to exhibit a broad range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][7] While the specific mechanism of action for cyclopropyl-pyrazole derivatives is an active area of research, a plausible pathway involves the inhibition of key enzymes essential for fungal growth and development. For instance, some pyrazole-based fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting cellular respiration and leading to fungal cell death.

The diagram below illustrates a hypothetical signaling pathway for the fungicidal action of a cyclopropyl-pyrazole compound.

Conclusion

This compound serves as a highly effective precursor for the synthesis of a diverse range of pyrazole compounds. The straightforward and efficient nature of the Knorr pyrazole synthesis allows for the facile introduction of the cyclopropyl moiety onto the pyrazole core, opening avenues for the exploration of novel derivatives with potentially enhanced biological activities. The fungicidal and herbicidal properties of pyrazole-containing molecules highlight the importance of this scaffold in the development of new agrochemicals. Further research into the specific mechanisms of action and structure-activity relationships of cyclopropyl-pyrazole derivatives will undoubtedly lead to the discovery of more potent and selective agents for use in crop protection and drug development.

References

- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]

- 3. brainly.com [brainly.com]

- 4. chegg.com [chegg.com]

- 5. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Upstream Synthesis of Cyclopropylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopropylhydrazine hydrochloride is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique strained ring system imparts valuable conformational rigidity and metabolic stability to target molecules. This technical guide provides an in-depth overview of the primary and alternative upstream synthesis routes for this compound, complete with comparative data, detailed experimental protocols, and process visualizations.

Route 1: Electrophilic Amination of Cyclopropylamine (Primary Route)

This is the most commonly cited and industrially scalable route for the synthesis of this compound. The strategy involves two main steps: the N-amination of cyclopropylamine with a suitable aminating agent to form a protected hydrazine, followed by the removal of the protecting group and salt formation with hydrochloric acid. A common protecting group used is tert-butoxycarbonyl (Boc).

Logical Workflow for Route 1

Caption: Workflow for the primary synthesis route of cyclopropylhydrazine HCl.

Quantitative Data Summary for Route 1

| Step | Reactants & Reagents | Molar Ratio (vs. Limiting Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Methylmorpholine | 10 : 1 : 1.1 | Dichloromethane | 0 to 20 | 14-16 | 67 |

| 2 | N-Boc-cyclopropylhydrazine, Concentrated HCl | 1 : (excess) | None (HCl is reagent and solvent) | 0 to 25 | 17-20 | 76 |

Experimental Protocols for Route 1

Step 1: Synthesis of N-Boc-cyclopropylhydrazine [1]

-

To a 500 mL three-necked flask, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (11.5 g, 0.114 mol).

-

Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8 g, 0.104 mol) in batches, maintaining the internal temperature below 0°C.

-

After the addition is complete, maintain the reaction at 0°C for 2 hours.

-

Allow the reaction to proceed overnight at room temperature (below 20°C).

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture to dryness.

-

Redissolve the crude product in dichloromethane and wash with water.

-

Separate the organic phase and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Triturate the crude product with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid (Yield: 11g, 67%).

Step 2: Synthesis of this compound [1][2]

-

In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5 g, 29 mmol).

-

Place the flask in an ice-water bath.

-

Slowly add concentrated hydrochloric acid (10 mL) dropwise.

-

After the addition, allow the reaction to stir at room temperature (20-25°C) overnight (17-20 hours).

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Add activated carbon to the reaction solution to decolorize, then filter.

-

Concentrate the aqueous phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to obtain pure this compound as white crystals (Yield: 2.4 g, 76%).

Alternative Synthesis Routes

Several alternative routes to this compound have been reported, starting from different materials. These routes may offer advantages in specific contexts but can also present challenges in terms of yield, cost, or scalability.

Route 2: From Cyclopropylboronic Acid

A modern approach involves the copper-catalyzed addition of a cyclopropyl group to a protected azo-dicarboxylate. This method avoids the use of strong bases or highly reactive organometallics.

Logical Workflow for Route 2

Caption: Workflow for synthesis from cyclopropylboronic acid.

Data Summary and Protocol for Route 2

An efficient synthesis using the copper salt-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate has been reported to produce the corresponding protected hydrazine, which is then deprotected to yield the final salt in high yields. Detailed experimental protocols are available in the cited literature.

Route 3: From Cyclopropylamine and Oxaziridine

This route is a variation of the electrophilic amination strategy but employs a different type of aminating agent.

Data Summary and Protocol for Route 3

The reaction between cyclopropylamine and a diethylketomalonate-derived oxaziridine has been reported to yield N-Boc cyclopropylhydrazine. However, the reported yield for this specific transformation is only 34%, making it less efficient than the primary route using BocHNOTs.

Route 4: Multi-Step Synthesis from Cyclopropanecarboxylic Acid

Cyclopropylhydrazine can be prepared from cyclopropanecarboxylic acid in a multi-step process. This involves converting the carboxylic acid into cyclopropylamine, which then serves as the starting material for the primary synthesis route (Route 1). The key transformation is a Curtius rearrangement.

Logical Workflow for Route 4

Caption: Multi-step conversion of cyclopropanecarboxylic acid to cyclopropylamine.

General Protocol for the Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.

-

The carboxylic acid is first converted to an acyl azide. This can be achieved by reacting the acid with an agent like diphenylphosphoryl azide (DPPA) in the presence of a base.

-

The resulting acyl azide is heated in an inert solvent (e.g., toluene), causing it to rearrange into an isocyanate with the loss of nitrogen gas.

-

The isocyanate is then hydrolyzed with aqueous acid to yield the primary amine (cyclopropylamine). This amine can then be used as the starting material in Route 1.

Comparison of Synthesis Routes

| Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |

| 1 | Cyclopropylamine | N-Boc-O-p-toluenesulfonyl hydroxylamine, HCl | Good (Overall ~51%) | Well-documented, scalable, good yields. | Requires a specific and relatively expensive aminating agent. |

| 2 | Cyclopropylboronic Acid | Di-tert-butyl azodicarboxylate, Copper catalyst, Acid | High | Milder conditions, avoids strong bases. | Boronic acids can be expensive. |

| 3 | Cyclopropylamine | Oxaziridine derivative | Low (34% for intermediate) | Alternative aminating agent. | Low yield makes it less practical. |

| 4 | Cyclopropanecarboxylic Acid | DPPA, Heat, Acid | Moderate to Good | Starts from a readily available carboxylic acid. | Multi-step process increases complexity and reduces overall yield. |

Conclusion

For the laboratory and industrial-scale synthesis of this compound, the electrophilic amination of cyclopropylamine using an N-Boc protected aminating agent (Route 1) remains the most practical and well-established method, offering a good balance of yield, scalability, and reliability. Newer methods, such as the copper-catalyzed route from cyclopropylboronic acid (Route 2), present promising alternatives with milder reaction conditions and high yields, warranting consideration for future process development. The choice of synthesis route will ultimately depend on factors such as the required scale, cost of starting materials, and available equipment.

References

The Role of the Cyclopropyl Moiety in the Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer. While a direct inhibitory role for cyclopropylhydrazine hydrochloride on PRMT5 has not been substantiated in scientific literature, the cyclopropyl group itself has been identified as a valuable structural moiety in the design of novel and potent PRMT5 inhibitors. This technical guide provides an in-depth analysis of the incorporation of the cyclopropyl group in the development of PRMT5 inhibitors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated pathways and workflows.

Introduction: PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, including lymphoma, lung cancer, breast cancer, and glioblastoma, often correlating with poor prognosis. Consequently, the development of small molecule inhibitors targeting PRMT5 is an active area of cancer research.

While initial inquiries into the role of this compound as a direct PRMT5 inhibitor did not yield specific supporting data, the cyclopropyl functional group has been successfully integrated into novel inhibitor scaffolds, demonstrating its utility in enhancing potency and optimizing drug-like properties.

Quantitative Data: Cyclopropyl-Containing PRMT5 Inhibitors

The development of PRMT5 inhibitors often involves the exploration of various chemical scaffolds and substituents to improve binding affinity and selectivity. The cyclopropyl group has been investigated as a substituent in the optimization of fragment-based hits. The following table summarizes the binding potency of a 1H-pyrrolo[3,2-b]pyridine scaffold with different substituents at the 6-position, highlighting the contribution of the cyclopropyl moiety.

| Compound/Fragment | Substituent at 6-position | Binding Potency (KD) to PRMT5/MTA Complex |

| Fragment 1 | Bromo | ~1 µM |

| Analog 6 | Methyl | 0.46 µM |

| Analog 7 | Cyclopropyl | ~0.5 µM |

| Analog 8 | Trifluoromethyl | > 10 µM |

| Data extrapolated from "the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits"[1] |

As the data indicates, the substitution of the bromo group in the initial fragment hit with a cyclopropyl group (Analog 7) maintained potent binding to the PRMT5/MTA complex, demonstrating that this compact, rigid ring system is well-tolerated in the binding pocket.[1]

Experimental Protocols

The evaluation of novel PRMT5 inhibitors, including those with a cyclopropyl moiety, involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

3.1. Synthesis of a Cyclopropyl-Containing PRMT5 Inhibitor Scaffold